molecular formula C19H24N4O B7460425 N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7460425
M. Wt: 324.4 g/mol
InChI Key: PERXQAYFDBDYAA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 2-adamantylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core is known to interact with nucleic acids and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties. This structural feature enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-10-3-11(2)23-18(21-10)16(9-20-23)19(24)22-17-14-5-12-4-13(7-14)8-15(17)6-12/h3,9,12-15,17H,4-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERXQAYFDBDYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3C4CC5CC(C4)CC3C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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